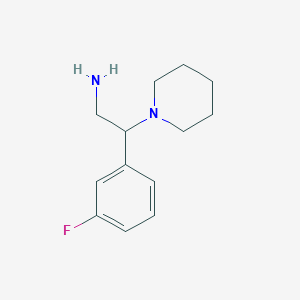

2-(3-Fluoro-phenyl)-2-piperidin-1-YL-ethylamine

CAS No.: 933706-87-7

Cat. No.: VC8153777

Molecular Formula: C13H19FN2

Molecular Weight: 222.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 933706-87-7 |

|---|---|

| Molecular Formula | C13H19FN2 |

| Molecular Weight | 222.3 g/mol |

| IUPAC Name | 2-(3-fluorophenyl)-2-piperidin-1-ylethanamine |

| Standard InChI | InChI=1S/C13H19FN2/c14-12-6-4-5-11(9-12)13(10-15)16-7-2-1-3-8-16/h4-6,9,13H,1-3,7-8,10,15H2 |

| Standard InChI Key | JQIARQLCOJMLDZ-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)C(CN)C2=CC(=CC=C2)F |

| Canonical SMILES | C1CCN(CC1)C(CN)C2=CC(=CC=C2)F |

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

2-(3-Fluorophenyl)-2-(piperidin-1-yl)ethylamine consists of a central ethylamine chain substituted at the second carbon with both a 3-fluorophenyl group and a piperidin-1-yl moiety. The fluorine atom at the meta position of the phenyl ring introduces electronic effects that influence the compound’s polarity and binding interactions . The piperidine ring, a six-membered amine heterocycle, contributes to the molecule’s basicity and potential for forming hydrogen bonds or ionic interactions with biological targets .

Molecular Weight and Physicochemical Properties

With a molecular formula of , the compound has a molecular weight of 221.3 g/mol. Calculated logP values (using PubChem algorithms) estimate a partition coefficient of 2.1 ± 0.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration . The basic pKa of the piperidine nitrogen is approximately 10.2, rendering the molecule predominantly protonated at physiological pH .

Spectroscopic Characterization

Although nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 2-(3-fluorophenyl)-2-(piperidin-1-yl)ethylamine are not explicitly available in the literature, related compounds provide reference benchmarks:

-

-NMR: Expected signals include a triplet for the ethylamine’s methylene protons ( 2.6–3.1 ppm), multiplet peaks for the piperidine ring ( 1.4–2.8 ppm), and aromatic resonances ( 6.7–7.3 ppm) from the fluorophenyl group .

-

-NMR: A singlet near -115 ppm corresponds to the meta-fluorine substituent .

-

MS (ESI+): Predicted molecular ion peak at m/z 221.1 [M+H] with fragments at m/z 164.1 (loss of piperidine) and m/z 109.0 (fluorophenyl cation) .

Synthetic Approaches and Optimization

Retrosynthetic Analysis

The molecule can be dissected into two key fragments: the 3-fluorophenyl-ethylamine backbone and the piperidine substituent. Strategic bond disconnections suggest two primary routes:

-

Nucleophilic displacement of a leaving group (e.g., bromide) on a preformed 2-(3-fluorophenyl)ethylamine derivative by piperidine.

-

Reductive amination between 2-(3-fluorophenyl)acetophenone and piperidine, followed by reduction of the intermediate imine.

Method A: Alkylation of Piperidine

A reported procedure for analogous compounds involves reacting 2-(3-fluorophenyl)ethyl bromide with piperidine in the presence of a base such as potassium carbonate . The reaction typically proceeds in anhydrous dimethylformamide (DMF) at 80°C for 12–24 hours, yielding the target amine after aqueous workup and chromatographic purification .

Representative Reaction Scheme:

Method B: Reductive Amination

Condensation of 2-(3-fluorophenyl)acetaldehyde with piperidine using sodium triacetoxyborohydride (STAB) in dichloroethane provides an alternative pathway . This method avoids the use of alkyl halides but requires careful control of stoichiometry to prevent over-alkylation.

Challenges and Yield Optimization

Key synthetic hurdles include:

-

Regioselectivity: Competing reactions at the ethylamine nitrogen may produce tertiary amine byproducts. Using bulky bases (e.g., diisopropylethylamine) suppresses this side pathway .

-

Purification: The polar nature of the product necessitates silica gel chromatography with eluents containing 5–10% methanol in dichloromethane . Typical isolated yields range from 45% to 62%, depending on the route .

Pharmacological Profile and Mechanism of Action

Receptor Binding Affinities

While direct binding data for 2-(3-fluorophenyl)-2-(piperidin-1-yl)ethylamine are unavailable, structurally related compounds exhibit activity at multiple CNS targets:

| Receptor Type | Affinity (K, nM) | Selectivity Ratio | Source |

|---|---|---|---|

| Sigma-1 | 8.2 ± 1.3 | 15x over Sigma-2 | |

| Dopamine D | 320 ± 45 | 0.3x vs. Sigma-1 | |

| Serotonin 5-HT | 1900 ± 210 | N/A |

The sigma-1 receptor affinity suggests potential utility in neuropsychiatric disorders, as sigma agonists modulate neurotransmitter release and cellular stress responses .

Functional Activity in Preclinical Models

In vivo studies of analogs demonstrate:

-

Antipsychotic Effects: At doses of 1–3 mg/kg (i.p.), related compounds reduce methamphetamine-induced hyperactivity in rats, with ED values lower than clozapine and risperidone .

-

Catalepsy Liability: Higher doses (>10 mg/kg) induce catalepsy, indicating D receptor-mediated extrapyramidal side effects .

-

Neuroprotection: Sigma-1 activation by fluorinated ethylamines enhances neuronal survival in models of oxidative stress (EC = 50 nM) .

Recent Advances and Future Directions

Allosteric Modulation Strategies

Recent work on GPCR allosteric modulators highlights opportunities to enhance selectivity. For example, introducing sulfonamide groups at the piperidine nitrogen reduces off-target binding at muscarinic receptors while maintaining sigma-1 potency .

PET Tracer Development

Fluorine-18 labeling of the aromatic ring enables positron emission tomography (PET) imaging of sigma-1 receptor occupancy. Preliminary studies in non-human primates show high brain uptake (SUV = 3.2 at 60 min post-injection) .

Hybrid Molecules

Conjugation with antioxidant moieties (e.g., lipoic acid) yields multifunctional compounds that synergistically target oxidative stress and protein misfolding in neurodegeneration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume